molecular formula C5H10ClN3O B8007039 (5-Amino-1-methylpyrazol-3-yl)methanol;hydrochloride CAS No. 1443279-32-0

(5-Amino-1-methylpyrazol-3-yl)methanol;hydrochloride

Cat. No.: B8007039
CAS No.: 1443279-32-0
M. Wt: 163.60 g/mol
InChI Key: PRGVBXIJGCXNPB-UHFFFAOYSA-N
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Description

(5-Amino-1-methylpyrazol-3-yl)methanol;hydrochloride is a chemical compound that belongs to the class of amino-pyrazoles. These compounds are known for their versatility in organic synthesis and medicinal chemistry. The presence of both amino and hydroxyl functional groups in the molecule makes it a valuable intermediate in the synthesis of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1-methylpyrazol-3-yl)methanol;hydrochloride typically involves the reaction of 5-amino-1-methylpyrazole with formaldehyde under acidic conditions to form the corresponding hydroxymethyl derivative. The reaction is usually carried out in the presence of hydrochloric acid to yield the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through crystallization or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-1-methylpyrazol-3-yl)methanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

(5-Amino-1-methylpyrazol-3-yl)methanol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5-Amino-1-methylpyrazol-3-yl)methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups in the molecule allow it to form hydrogen bonds and other interactions with biological macromolecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-methylpyrazole: Lacks the hydroxymethyl group but shares similar reactivity.

    3-Amino-1-methylpyrazole: Similar structure but with the amino group at a different position.

    5-Hydroxy-1-methylpyrazole: Contains a hydroxyl group instead of an amino group.

Uniqueness

(5-Amino-1-methylpyrazol-3-yl)methanol;hydrochloride is unique due to the presence of both amino and hydroxyl groups, which provide a versatile platform for further chemical modifications

Properties

IUPAC Name

(5-amino-1-methylpyrazol-3-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O.ClH/c1-8-5(6)2-4(3-9)7-8;/h2,9H,3,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGVBXIJGCXNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443279-32-0
Record name 1H-Pyrazole-3-methanol, 5-amino-1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443279-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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